An In-depth Technical Guide to N-Boc-Nortropinone: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to N-Boc-Nortropinone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Boc-nortropinone, a derivative of the tropane alkaloid nortropinone, serves as a critical building block in synthetic organic chemistry. Its unique bicyclic structure, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical Structure and Properties
N-Boc-nortropinone, systematically named tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, possesses a rigid bicyclic framework. The Boc group attached to the nitrogen atom serves to protect it from unwanted reactions, allowing for selective modifications at other positions of the molecule.
Table 1: Chemical Identifiers of N-Boc-Nortropinone
| Identifier | Value |
| CAS Number | 185099-67-6 |
| Molecular Formula | C₁₂H₁₉NO₃ |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC(=O)C2 |
| InChI Key | MENILFUADYEXNU-DTORHVGOSA-N |
Table 2: Physicochemical Properties of N-Boc-Nortropinone
| Property | Value |
| Appearance | White to off-white solid[1][2] |
| Melting Point | 70-74 °C[2][3] |
| Boiling Point | 325.8 °C at 760 mmHg[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as chloroform and methanol |
| Purity | ≥98.0% (HPLC) |
Table 3: Spectroscopic Data of N-Boc-Nortropinone
| Spectroscopic Data | Interpretation |
| ¹H NMR | Spectrum is consistent with the chemical structure. |
| ¹³C NMR | Provides information on the carbon framework. |
| IR Spectroscopy | Shows characteristic peaks for the ketone (C=O) and carbamate (N-C=O) functional groups. |
| Mass Spectrometry | Confirms the molecular weight of the compound. |
Experimental Protocols
Synthesis of N-Boc-Nortropinone
The most common and efficient method for the synthesis of N-Boc-nortropinone involves the protection of the secondary amine of nortropinone with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting nortropinone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable solvent
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend nortropinone hydrochloride in dichloromethane (DCM).
-
Add triethylamine (TEA) to the suspension to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude N-Boc-nortropinone.
Purification of N-Boc-Nortropinone
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity product.
Column Chromatography:
-
Stationary phase: Silica gel
-
Mobile phase: A mixture of ethyl acetate and hexanes. The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of hexanes and ethyl acetate).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Chemical Reactions and Applications in Drug Development
N-Boc-nortropinone is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool in drug discovery. The ketone functional group can be reduced to an alcohol or converted to other functionalities, while the Boc protecting group can be easily removed under acidic conditions to liberate the secondary amine for further derivatization.
Role as a Synthetic Intermediate
The rigid bicyclic structure of N-Boc-nortropinone provides a scaffold for the synthesis of compounds with specific three-dimensional orientations, which is often crucial for biological activity.
Caption: Synthetic pathway from Nortropinone to N-Boc-nortropinone and its subsequent derivatization.
Application in the Synthesis of Opioid Receptor Modulators
A significant application of N-Boc-nortropinone is in the synthesis of tropane-based compounds that act as modulators of opioid receptors. These receptors are key targets for the development of analgesics and drugs to treat addiction. The tropane scaffold can be modified to create ligands with varying affinities and efficacies for the different opioid receptor subtypes (μ, δ, and κ).
Caption: Workflow illustrating the use of N-Boc-nortropinone in drug development.
Safety and Handling
N-Boc-nortropinone should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
N-Boc-nortropinone is a cornerstone intermediate for the synthesis of complex tropane alkaloids and their analogs. Its well-defined structure and the presence of the versatile Boc protecting group allow for precise chemical manipulations, making it an invaluable tool for medicinal chemists and drug development professionals. The ability to generate diverse libraries of tropane-based compounds from this starting material continues to fuel the discovery of novel therapeutics, particularly in the area of pain management and neurological disorders.
